

# Measuring Lesinurad Efficacy in Lowering Serum Uric Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Lesinurad |           |
| Cat. No.:            | B8021901  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Lesinurad** is a selective uric acid reabsorption inhibitor (SURI) that acts on the kidneys to help lower serum uric acid (sUA) levels.[1] It is indicated for the treatment of hyperuricemia associated with gout, in combination with a xanthine oxidase inhibitor (XOI) such as allopurinol or febuxostat, in patients who have not achieved target sUA levels with an XOI alone.[2][3] This document provides detailed application notes and protocols for measuring the efficacy of **lesinurad** in lowering sUA, based on methodologies employed in pivotal clinical trials.

## **Mechanism of Action**

**Lesinurad** selectively inhibits the uric acid transporter 1 (URAT1) in the proximal tubule of the kidney.[1] URAT1 is responsible for the majority of uric acid reabsorption from the renal tubules back into the bloodstream. By inhibiting URAT1, **lesinurad** increases the excretion of uric acid in the urine, thereby lowering sUA levels.[1] This dual-mechanism approach, when combined with an XOI that reduces uric acid production, provides a more effective means of managing hyperuricemia in patients with gout.[1]





Click to download full resolution via product page

**Lesinurad**'s dual-mechanism approach with XOIs.

# **Clinical Efficacy of Lesinurad**

The efficacy of **lesinurad** in combination with an XOI has been demonstrated in three pivotal Phase III clinical trials: CLEAR 1, CLEAR 2, and CRYSTAL.[4]

## **Data Presentation**

Table 1: Proportion of Patients Achieving Target Serum Uric Acid (sUA) Levels at Month 6



| Clinical Trial                         | Treatment Arm                    | Target sUA Level | Percentage of Patients Achieving Target |
|----------------------------------------|----------------------------------|------------------|-----------------------------------------|
| CLEAR 1[4]                             | Allopurinol + Placebo            | <6.0 mg/dL       | 27.9%                                   |
| Allopurinol +<br>Lesinurad 200 mg      | <6.0 mg/dL                       | 54.2%            |                                         |
| CLEAR 2[5]                             | Allopurinol + Placebo <6.0 mg/dL |                  | 23.3%                                   |
| Allopurinol +<br>Lesinurad 200 mg      | <6.0 mg/dL                       | 55.4%            |                                         |
| CRYSTAL[4][6]                          | Febuxostat 80 mg +               |                  | 46.8%                                   |
| Febuxostat 80 mg +<br>Lesinurad 200 mg | <5.0 mg/dL                       | 56.6%            |                                         |

Table 2: Mean Serum Uric Acid (sUA) Levels in Pivotal Clinical Trials



| Clinical Trial                            | Treatment Arm                 | Mean Baseline<br>sUA (mg/dL) | Mean sUA at<br>Month 6<br>(mg/dL)                                              | Mean Change<br>from Baseline<br>(mg/dL) |
|-------------------------------------------|-------------------------------|------------------------------|--------------------------------------------------------------------------------|-----------------------------------------|
| CLEAR 1[7]                                | Allopurinol +<br>Placebo      | 6.94                         | Not explicitly stated                                                          | Not explicitly stated                   |
| Allopurinol +<br>Lesinurad 200<br>mg      | 6.94                          | Not explicitly stated        | Significantly<br>greater reduction<br>than placebo (P<br>< 0.0001)[8]          |                                         |
| CLEAR 2[9]                                | Allopurinol +<br>Placebo      | 6.9                          | Not explicitly stated                                                          | Not explicitly stated                   |
| Allopurinol +<br>Lesinurad 200<br>mg      | 6.9                           | Not explicitly stated        | Significantly greater reduction than placebo[9]                                |                                         |
| CRYSTAL                                   | Febuxostat 80<br>mg + Placebo | Not explicitly stated        | Not explicitly stated                                                          | Not explicitly stated                   |
| Febuxostat 80<br>mg + Lesinurad<br>200 mg | Not explicitly stated         | Not explicitly stated        | Significantly<br>greater reduction<br>than placebo at<br>most<br>timepoints[6] |                                         |

Note: Specific mean sUA values at month 6 were not consistently reported in the provided search results; however, the statistically significant reduction with **lesinurad** was a consistent finding.

## **Experimental Protocols**

The following are detailed methodologies for key experiments cited in the evaluation of **lesinurad**'s efficacy.

# **Protocol 1: Measurement of Serum Uric Acid (sUA)**



Principle: The enzymatic colorimetric method is a common and reliable technique for quantifying uric acid in serum. Uric acid is oxidized by uricase to produce allantoin and hydrogen peroxide. The hydrogen peroxide then reacts with a chromogenic substrate in the presence of peroxidase to form a colored product, the absorbance of which is proportional to the uric acid concentration.

#### Materials:

- Spectrophotometer capable of measuring absorbance at ~520 nm
- Calibrated micropipettes
- Test tubes or 96-well microplate
- Water bath or incubator set to 37°C
- Uric acid enzymatic colorimetric assay kit (containing uric acid reagent, standard, and buffer)
- · Serum samples collected from patients

### Procedure:

- Sample Collection and Preparation:
  - Collect whole blood in a serum separator tube.
  - Allow the blood to clot at room temperature for 30-60 minutes.
  - Centrifuge at 1000-2000 x g for 10 minutes to separate the serum.
  - Carefully aspirate the serum and transfer it to a clean, labeled tube.
  - If not analyzed immediately, serum can be stored at 2-8°C for up to 5 days or at -20°C for longer periods.
- Assay Protocol:
  - Label tubes for blank, standard, and patient samples.



- Pipette the appropriate volume of reagent into each tube as per the kit manufacturer's instructions.
- Add the specified volume of distilled water (for the blank), uric acid standard, and patient serum to the respective tubes.
- Mix the contents of each tube thoroughly.
- Incubate the tubes at 37°C for 5 minutes or at room temperature for 10 minutes.
- Measure the absorbance of the standard and the samples against the reagent blank at
   520 nm. The color is typically stable for at least 30 minutes.
- Calculation:
  - Calculate the uric acid concentration in the patient samples using the following formula:
    - Uric Acid (mg/dL) = (Absorbance of Sample / Absorbance of Standard) x Concentration of Standard

## **Protocol 2: Measurement of Urinary Uric Acid**

Principle: Similar to serum analysis, the enzymatic colorimetric method is used to determine uric acid concentration in urine. Due to the higher concentration of uric acid in urine and the potential for precipitation, sample preparation is a critical step.

#### Materials:

- Same as for serum uric acid measurement
- Sodium hydroxide (NaOH) solution (e.g., 0.01N)
- Distilled water
- 24-hour urine collection containers

#### Procedure:

Sample Collection and Preparation:



- For a 24-hour urine collection, the patient should be instructed on the proper collection procedure. The container may contain a preservative to maintain the pH.
- To prevent uric acid precipitation, the urine pH should be adjusted to >8.0 with NaOH.
- Thoroughly mix the entire 24-hour urine collection and measure the total volume.
- Dilute a urine aliquot (e.g., 1:20) with distilled water before analysis.
- Assay Protocol:
  - Follow the same assay procedure as for serum uric acid, using the diluted urine sample.
- Calculation:
  - Calculate the uric acid concentration in the diluted urine sample as described for serum.
  - Multiply the result by the dilution factor to obtain the uric acid concentration in the undiluted urine.
  - To calculate the 24-hour urinary uric acid excretion, use the following formula:
    - Urinary Uric Acid (mg/24h) = Uric Acid Concentration (mg/dL) x Total Urine Volume (dL/24h)

## **Protocol 3: Assessment of Renal Function**

Principle: Renal function is a critical safety and efficacy parameter in clinical trials of drugs that affect renal excretion. Estimated glomerular filtration rate (eGFR) is a standard measure of kidney function, calculated from serum creatinine levels, age, and sex.

#### Materials:

- Serum creatinine measurement results
- Patient's age and sex

#### Procedure:



- Serum Creatinine Measurement:
  - Serum creatinine is typically measured using a standardized enzymatic or Jaffé method on an automated clinical chemistry analyzer.
- eGFR Calculation:
  - The Chronic Kidney Disease Epidemiology Collaboration (CKD-EPI) 2021 equation is the recommended method for calculating eGFR. The formula is as follows:
    - eGFR = 142 x min(Scr/ $\kappa$ , 1) $\alpha$  x max(Scr/ $\kappa$ , 1)-1.200 x 0.9938Age x 1.012 [if female]
    - Where:
      - Scr is serum creatinine in mg/dL
      - κ is 0.7 for females and 0.9 for males
      - $\bullet$   $\alpha$  is -0.241 for females and -0.302 for males
      - min indicates the minimum of Scr/κ or 1
      - max indicates the maximum of Scr/κ or 1

# **Experimental Workflow**





Click to download full resolution via product page

A typical workflow for a **lesinurad** clinical trial.



## Conclusion

The combination of **lesinurad** with a xanthine oxidase inhibitor has demonstrated significant efficacy in lowering serum uric acid levels in patients with gout who are not at their target sUA with an XOI alone. The protocols outlined in this document provide a framework for the accurate and reproducible measurement of **lesinurad**'s therapeutic effect. Adherence to standardized laboratory procedures and clinical trial methodologies is essential for obtaining reliable data in the research and development of urate-lowering therapies.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Lesinurad, a Selective Uric Acid Reabsorption Inhibitor, in Combination With Febuxostat in Patients With Tophaceous Gout: Findings of a Phase III Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lesinurad: A Review in Hyperuricaemia of Gout PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. Efficacy and safety of lesinurad for the treatment of hyperuricemia in gout PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lesinurad in combination with allopurinol: a randomised, double-blind, placebo-controlled study in patients with gout with inadequate response to standard of care (the multinational CLEAR 2 study) PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lesinurad Combined With Allopurinol: A Randomized, Double-Blind, Placebo-Controlled Study in Gout Patients With an Inadequate Response to Standard-of-Care Allopurinol (a US-Based Study) PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Lesinurad in combination with allopurinol: a randomised, double-blind, placebo-controlled study in patients with gout with inadequate response to standard of care (the multinational CLEAR 2 study) - PMC [pmc.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [Measuring Lesinurad Efficacy in Lowering Serum Uric Acid: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8021901#measuring-lesinurad-efficacy-in-lowering-serum-uric-acid]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com